(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYAKHFVPCBF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of S 1 Benzo D Dioxol 5 Yl Ethanamine
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an efficient route to chiral molecules by directly converting prochiral substrates into enantiomerically enriched products. This approach is often preferred due to its high atom economy compared to resolution methods.
Enantioselective Hydrogenation of Prochiral Precursors
Enantioselective hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral precursors such as imines, enamines, or, in this context, oximes. The corresponding prochiral oxime, N-(1-(benzo[d] mdpi.comdioxol-5-yl)ethylidene)hydroxylamine, can be synthesized from 1-(benzo[d] mdpi.comdioxol-5-yl)ethanone. The asymmetric hydrogenation of this C=N double bond using a chiral catalyst can directly yield the target amine. Transition metal complexes with chiral ligands, such as those based on rhodium, iridium, or ruthenium, are commonly employed for this purpose. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.
Data presented in this table is representative of asymmetric hydrogenation of analogous prochiral precursors, as specific data for N-(1-(benzo[d] mdpi.comdioxol-5-yl)ethylidene)hydroxylamine was not available in the searched literature.
Table 1: Representative Enantioselective Hydrogenation of Prochiral Imines| Catalyst | Ligand | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ | (R,R)-Deguphos | N-(1-phenylethylidene)aniline | Methanol | 60 | RT | 99 | 92 |
| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | N-(1-phenylethylidene)anisidine | Toluene | 69 | RT | >99 | 96 |
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines from ketones. This process involves the in-situ formation of an imine from 1-(benzo[d] mdpi.comdioxol-5-yl)ethanone and an amine source, followed by its immediate asymmetric reduction. Ammonia (B1221849) is the most direct amine source for the synthesis of primary amines. Ruthenium and iridium catalysts with chiral diphosphine ligands have proven effective for this transformation. The reaction is typically carried out under a hydrogen atmosphere, and various additives can be used to promote the reaction and enhance enantioselectivity.
Data in this table represents typical results for the asymmetric reductive amination of structurally similar aryl ketones.
Table 2: Asymmetric Reductive Amination of Aryl Ketones with Ammonia| Catalyst | Ligand | Substrate | Amine Source | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| Ru(OAc)₂ | (S)-Xyl-BINAP | Acetophenone | NH₄OAc | Methanol | 10 | 90 | 94 |
| [Ir(COD)Cl]₂ | (S)-f-Binaphane | 4-Methoxyacetophenone | NH₃/Ti(OiPr)₄ | THF | 69 | >99 | 96 |
Biocatalytic Synthesis Pathways Utilizing Enantioselective Enzymes
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Transaminases (TAs), also known as aminotransferases, are particularly useful for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. In this case, 1-(benzo[d] mdpi.comdioxol-5-yl)ethanone can be converted to (S)-1-(Benzo[d] mdpi.comdioxol-5-yl)ethanamine using an (S)-selective transaminase. A common and efficient amine donor is isopropylamine, as the byproduct, acetone, can be easily removed to drive the reaction equilibrium towards product formation. google.comrsc.orgnih.gov The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve substrate solubility.
The following table illustrates the application of transaminases in the synthesis of chiral amines from analogous ketones.
Table 3: Biocatalytic Asymmetric Amination using Transaminases| Enzyme | Substrate | Amine Donor | Co-factor | pH | Temp. (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| (S)-Transaminase | Propiophenone | Isopropylamine | PLP | 7.5 | 30 | >95 | >99 |
| ATA-117 | 4-Fluoroacetophenone | Isopropylamine | PLP | 8.0 | 35 | 98 | >99.5 |
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. While this approach has a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical method, especially when an efficient racemization of the unwanted enantiomer can be achieved.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and still widely used method for resolving racemic amines is through the formation of diastereomeric salts. bldpharm.com This involves reacting the racemic 1-(benzo[d] mdpi.comdioxol-5-yl)ethanamine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives. nih.govmdpi.comresearchgate.net The resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. The choice of resolving agent and crystallization solvent is critical for an efficient separation.
The data below is representative of the resolution of analogous racemic amines using chiral acids.
Table 4: Chiral Resolution via Diastereomeric Salt Formation| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | ee of Recovered Amine (%) |
|---|---|---|---|---|
| 1-Phenylethanamine | L-(+)-Tartaric Acid | Methanol | 45 | >98 |
| 1-(4-Bromophenyl)ethylamine | D-(−)-Mandelic Acid | Ethanol | 42 | 97 |
Kinetic Resolution Methodologies, Including Enzymatic and Chemo-enzymatic Approaches
Kinetic resolution is based on the different reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer unreacted and in excess.
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines through enantioselective acylation. nih.gov In the presence of an acyl donor, such as an ester or an anhydride (B1165640), a lipase (B570770) can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the enzyme.
The following table provides examples of lipase-catalyzed kinetic resolution of similar racemic amines.
Table 5: Enzymatic Kinetic Resolution of Racemic Amines| Enzyme | Racemic Amine | Acyl Donor | Solvent | Conversion (%) | ee of Unreacted Amine (%) |
|---|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | 1-Phenylethanamine | Ethyl acetate | Toluene | 50 | >99 |
| Pseudomonas cepacia lipase | 1-(4-Chlorophenyl)ethylamine | Isopropenyl acetate | Diisopropyl ether | 48 | 98 |
Chemo-enzymatic Dynamic Kinetic Resolution (DKR): A significant limitation of kinetic resolution is the 50% maximum yield for the desired enantiomer. Dynamic kinetic resolution overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. google.comgoogle.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For amines, this typically involves a lipase for the acylation step and a metal catalyst (e.g., palladium or ruthenium-based) for the racemization of the unreacted amine. The compatibility of the enzyme and the racemization catalyst is a key challenge in developing efficient DKR processes. google.com
Data presented here is illustrative of DKR applied to analogous racemic amines.
Table 6: Chemo-enzymatic Dynamic Kinetic Resolution of Racemic Amines| Racemization Catalyst | Enzyme | Racemic Amine | Acyl Donor | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Pd/BaSO₄ | Novozym 435 | 1-Phenylethanamine | Ethyl acetate | Toluene | 95 | 99 |
| Shvo's catalyst | Novozym 435 | 1-(4-Methoxyphenyl)ethylamine | Isopropenyl acetate | Toluene | 92 | >99 |
Synthesis via Chiral Auxiliaries and Chiral Pool Strategies
The use of chiral auxiliaries is a powerful and reliable strategy for inducing stereoselectivity in a reaction. williams.edu This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product.
A prominent example of this approach involves the use of Evans oxazolidinone auxiliaries. rsc.org While a direct application to the synthesis of (S)-1-(Benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanamine is not extensively detailed in readily available literature, the general strategy provides a robust framework. The synthesis would typically commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of benzo[d] williams.eduresearchgate.netdioxole-5-carboxylic acid. The resulting N-acyloxazolidinone can then undergo a diastereoselective alkylation or reduction of a related ketone precursor. The steric hindrance provided by the chiral auxiliary directs the approach of the reagent from the less hindered face, thereby establishing the desired stereocenter. Subsequent cleavage of the auxiliary, often under mild hydrolytic conditions, would release the chiral amine. The predictability and high diastereoselectivities often achieved with Evans auxiliaries make this a highly attractive, albeit multi-step, approach. researchgate.net
Another important class of chiral auxiliaries applicable to the synthesis of chiral amines are sulfinamides, such as tert-butanesulfinamide. The condensation of a ketone, in this case, 1-(benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanone, with (R)-tert-butanesulfinamide would yield a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with a hydride reagent like sodium borohydride, is directed by the chiral sulfinyl group. Acidic hydrolysis of the resulting sulfinamide furnishes the desired (S)-amine with high enantiomeric excess.
Chiral pool synthesis, on the other hand, utilizes readily available and inexpensive enantiopure natural products as starting materials. researchgate.net Amino acids, sugars, and terpenes are common chiral pool sources. For the synthesis of (S)-1-(Benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanamine, a plausible chiral pool precursor would be a naturally occurring (S)-amino acid. For instance, (S)-alanine could be envisioned as a starting point. The synthetic sequence would involve the conversion of the carboxylic acid functionality to a suitable group that can be transformed into the benzo[d] williams.eduresearchgate.netdioxol-5-yl moiety, while retaining the stereochemical integrity of the α-methyl amine stereocenter. This strategy is atom-economical and leverages the inherent chirality of natural products, avoiding the need for an external chiral directing group.
Multistep Synthetic Routes and Process Optimization Research
The industrial production of enantiomerically pure amines often relies on robust and optimized multistep synthetic routes. A common and effective strategy for producing chiral amines is the asymmetric reduction of a prochiral ketone precursor. nih.gov In the case of (S)-1-(Benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanamine, the corresponding ketone is 1-(benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanone.
One area of significant research in process optimization is the use of biocatalysis. A study on the asymmetric reduction of 1-(benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanone utilized the freeze-dried whole cells of Lactobacillus fermentum P1 as a biocatalyst. nih.govresearchgate.net This enzymatic reduction leads to the corresponding (S)-alcohol, (S)-1-(1,3-benzodioxol-5-yl)ethanol, which can then be converted to the target amine. The optimization of this biocatalytic step is crucial for achieving high efficiency and enantioselectivity. Researchers employed a D-optimal experimental design to systematically investigate the influence of various reaction parameters. nih.govresearchgate.net
The study optimized four key variables: pH, temperature, incubation time, and agitation speed. The initial predictions from the D-optimal design suggested optimal conditions of pH 6.20, 30°C, 30 hours of incubation, and an agitation speed of 193 rpm, which were predicted to yield an enantiomeric excess (ee) of 94% and a conversion rate of 95%. nih.govresearchgate.net However, experimental verification under these optimized conditions surpassed the predictions, achieving an impressive 99% ee and 99% conversion rate. nih.govresearchgate.net This demonstrates the power of statistical optimization in developing highly efficient and selective biocatalytic processes. The resulting (S)-alcohol can then be converted to the (S)-amine through methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with ammonia or an ammonia equivalent.
Table 1: Optimization of Biocatalytic Reduction of 1-(benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanone
| Parameter | Predicted Optimal Value | Predicted Outcome | Actual Optimal Value | Actual Outcome |
|---|---|---|---|---|
| pH | 6.20 | 94% ee | 6.20 | 99% ee |
| Temperature (°C) | 30 | 95% cr | 30 | 99% cr |
| Incubation Time (h) | 30 | 30 | ||
| Agitation Speed (rpm) | 193 | 193 |
Another industrially relevant multistep approach is asymmetric hydrogenation. This involves the reduction of a prochiral imine or enamine derived from 1-(benzo[d] williams.eduresearchgate.netdioxol-5-yl)ethanone using a chiral transition metal catalyst. researchgate.net The optimization of such processes involves screening a variety of chiral ligands, solvents, pressures, and temperatures to maximize both the conversion and the enantioselectivity. The development of highly active and selective catalysts, often based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands, is a key area of research for the large-scale production of chiral amines. nih.gov
Application of S 1 Benzo D Dioxol 5 Yl Ethanamine As a Chiral Building Block in Asymmetric Reactions
Role in Asymmetric Induction and Stereocontrol
Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over another. (S)-1-(Benzo[d] nih.govdioxol-5-yl)ethanamine exerts stereocontrol primarily by serving as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.
The typical mechanism involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a chiral imine intermediate. The predefined stereochemistry of the amine, originating from its (S)-configured stereocenter, creates a diastereotopic environment around the imine's C=N double bond. This steric and electronic bias forces an incoming nucleophile to attack the imine from the less hindered face. This face-selective attack generates a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter. After the reaction, the chiral auxiliary can be cleaved from the product, having fulfilled its role of inducing asymmetry, and can often be recovered for reuse. This entire process is a key strategy in asymmetric synthesis.
Utilization in Diastereoselective Transformations
The use of chiral amines to control diastereoselectivity is well-established. While specific examples detailing (S)-1-(Benzo[d] nih.govdioxol-5-yl)ethanamine are not extensively documented in readily available literature, its close structural analog, (S)-1-phenylethanamine, provides a clear precedent for its utility in diastereoselective transformations such as the Mannich reaction.
In a three-component Mannich-type condensation, a chiral amine like (S)-1-phenylethanamine reacts with formaldehyde (B43269) and a naphthol derivative to produce enantiomerically pure bis-dihydro nih.govnaphthoxazines in excellent yields. The stereocenter of the amine directly controls the formation of two new stereocenters in the oxazine (B8389632) rings, leading to the synthesis of a single diastereomer. This high level of diastereocontrol demonstrates the effectiveness of the chiral amine in orchestrating the spatial arrangement of the reactants during the key bond-forming steps. Given the structural similarity, (S)-1-(Benzo[d] nih.govdioxol-5-yl)ethanamine is expected to perform similarly in such transformations, guiding the formation of complex heterocyclic structures with high diastereoselectivity.
Precursor for the Synthesis of Novel Chiral Ligands and Organocatalysts
Chiral amines are frequently incorporated into the structure of more complex molecules that function as chiral ligands for metal-catalyzed reactions or as metal-free organocatalysts. These catalysts are instrumental in a wide range of enantioselective reactions.
Following the principle demonstrated by analogous chiral amines, (S)-1-(Benzo[d] nih.govdioxol-5-yl)ethanamine can be used as a starting material for such catalysts. For instance, chiral imidazolidine (B613845) derivatives have been synthesized through the condensation of chiral diamines (like (S,S)-cyclohexane-1,2-diamine) with formaldehyde and naphthalene-2-ol. These resulting imidazolidine structures serve as pre-catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. The chiral backbone, originating from the amine, creates a chiral environment around the metal center, enabling the transfer of chirality to the product.
The catalytic efficiency of such ligands is demonstrated in the table below, using data from an analogous system to illustrate the principle. The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction.
| Entry | Aldehyde Substrate | Ligand Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | (R,R) | 96 | 45 | R |
| 2 | Benzaldehyde | (S,S) | 94 | 48 | S |
| 3 | 2-Methoxybenzaldehyde | (R,R) | 98 | 53 | R |
| 4 | 2-Methoxybenzaldehyde | (S,S) | 96 | 58 | S |
| 5 | 4-Chlorobenzaldehyde | (S,S) | 98 | 45 | S |
This table demonstrates the catalytic activity of chiral imidazolidine ligands, derived from a chiral diamine, in the enantioselective addition of diethylzinc to various aldehydes. The data illustrates how the chirality of the amine-derived ligand dictates the stereochemical outcome of the product.
Chemical Transformations and Reactivity Profiles of S 1 Benzo D Dioxol 5 Yl Ethanamine
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group in (S)-1-(Benzo[d] ekb.egdioxol-5-yl)ethanamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This functionality is the primary site for a variety of chemical transformations, most notably acylation and sulfonylation.
Acylation: The amine readily reacts with acylating agents such as acyl chlorides and carboxylic anhydrides to form N-substituted amides. This reaction, often referred to as the Schotten-Baumann reaction when conducted with acyl chlorides, typically proceeds rapidly at room temperature in the presence of a base (e.g., a tertiary amine or pyridine) to neutralize the hydrogen chloride byproduct. fishersci.it The mechanism involves a nucleophilic addition-elimination pathway where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond and eliminate a leaving group (e.g., chloride). chemguide.co.uk
Sulfonylation: In a similar fashion, the amine can be converted into the corresponding sulfonamide. This is achieved through reaction with a sulfonyl chloride in the presence of a suitable base. ekb.eg Sulfonamides are significant structural motifs in medicinal chemistry, and this transformation provides a direct route to a wide range of derivatives. ekb.egucl.ac.uk The choice of sulfonyl chloride allows for the introduction of diverse aryl or alkyl substituents.
| Reaction Type | Reagent(s) | Typical Conditions | Product Type |
| Acylation (Amide Formation) | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine), Room Temperature | N-Substituted Amide |
| Carboxylic Acid (R-COOH) | Coupling agents (e.g., EDC, DCC, HATU), Base, Aprotic solvent (e.g., DMF) | N-Substituted Amide | |
| Sulfonylation (Sulfonamide Formation) | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Aprotic solvent (e.g., DCM), 0°C to Room Temperature | N-Substituted Sulfonamide |
Table 1: Summary of Key Nucleophilic Reactions.
Derivatization Strategies for Enhancing Molecular Complexity
The reactivity of the amine group is frequently exploited to introduce new functional groups and build more complex molecular architectures. These strategies are fundamental in the synthesis of diverse chemical libraries and target molecules.
Amide and Sulfonamide Synthesis: As discussed, the formation of amides and sulfonamides is a primary derivatization strategy. Peptide coupling reagents, originally developed for peptide synthesis, offer a powerful method for amide bond formation directly from carboxylic acids, avoiding the need to prepare more reactive acyl chlorides. fishersci.it Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide with high efficiency. fishersci.it
Pictet-Spengler Reaction: A particularly powerful transformation for this class of compounds is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. nih.gov The electron-rich nature of the benzo[d] ekb.egdioxole ring facilitates the electrophilic aromatic substitution step of the cyclization. nih.gov This reaction is highly valuable for the synthesis of complex heterocyclic scaffolds and natural product skeletons. The inherent chirality of (S)-1-(Benzo[d] ekb.egdioxol-5-yl)ethanamine can be used to influence the stereochemical outcome of the newly formed stereocenter in the product. nih.gov
| Strategy | Key Reaction | Reagents | Resulting Scaffold |
| Amide Scaffolding | Amide Coupling | Carboxylic Acid, Coupling Reagent (e.g., EDC, HATU) | Amide Derivatives |
| Sulfonamide Scaffolding | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide Derivatives |
| Heterocycle Synthesis | Pictet-Spengler Reaction | Aldehyde or Ketone, Acid Catalyst (e.g., TFA, HCl) | Tetrahydroisoquinolines |
Table 2: Derivatization Strategies for (S)-1-(Benzo[d] ekb.egdioxol-5-yl)ethanamine.
Regioselective and Stereospecific Functionalizations of the Benzo[d]benchchem.comekb.egdioxole Moiety
While the amine group is the most common site of reaction, the aromatic benzo[d] ekb.egdioxole ring can also be functionalized. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution: The benzo[d] ekb.egdioxole ring is an electron-rich system due to the electron-donating effect of the two oxygen atoms, making it activated towards electrophilic aromatic substitution (EAS). Reactions such as Friedel-Crafts acylation, nitration, and halogenation can be performed on the 1,3-benzodioxole (B145889) core. nih.gov The substitution pattern is directed by the combined influence of the dioxole ring and the ethanamine side chain. The position of attack is typically ortho to one of the activating oxygen atoms and para to the other. For instance, the Friedel-Crafts acylation of 1,3-benzodioxole with propionic anhydride (B1165640) proceeds with high selectivity. nih.gov
Modern C-H Functionalization: Advanced synthetic methods allow for more precise and regioselective functionalization. For example, transition-metal-catalyzed C-H activation and borylation can introduce functional groups at specific positions that are otherwise difficult to access. nih.gov These borylated intermediates are versatile building blocks that can participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of partners. researchgate.net This two-step sequence allows for the regioselective introduction of aryl, heteroaryl, or vinyl groups onto the benzodioxole ring.
| Reaction | Reagents/Catalyst | Position(s) Functionalized | Notes on Regioselectivity |
| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid | Aromatic Ring (typically C-6) | Directed by the activating dioxole ring. |
| C-H Borylation / Suzuki Coupling | 1. Ir-catalyst, B₂pin₂ 2. Aryl Halide, Pd-catalyst, Base | Aromatic Ring (regioselective) | Provides access to diverse biaryl structures. nih.govresearchgate.net |
Table 3: Examples of Regioselective Functionalization of the Benzo[d] ekb.egdioxole Moiety.
Mechanistic Investigations of Key Reactions Involving the Compound
Understanding the mechanisms of the key reactions of (S)-1-(Benzo[d] ekb.egdioxol-5-yl)ethanamine is crucial for controlling reaction outcomes and designing new synthetic pathways.
Mechanism of Acylation: The reaction of the amine with an acyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the C=O π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is expelled as a leaving group.
Deprotonation: A base, often a second molecule of the amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the neutral amide product and the hydrochloride salt of the base. chemguide.co.uk
Mechanism of the Pictet-Spengler Reaction: This reaction is a cornerstone for the synthesis of tetrahydroisoquinolines and its mechanism has been extensively studied.
Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). Under the acidic conditions typically employed, the imine nitrogen is protonated to form a highly electrophilic iminium ion.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich benzo[d] ekb.egdioxole ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This cyclization step, a type of Mannich reaction, forms a new carbon-carbon bond and a six-membered ring, while temporarily disrupting the aromaticity of the benzene (B151609) ring.
Rearomatization: A proton is lost from the carbon atom where the cyclization occurred, restoring the aromaticity of the ring system and yielding the final tetrahydroisoquinoline product. nih.gov The stereochemistry of the starting amine can direct the formation of the new chiral center, leading to diastereoselective products.
Advanced Spectroscopic and Crystallographic Investigations of S 1 Benzo D Dioxol 5 Yl Ethanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine, providing detailed information about its atomic connectivity, chemical environment, and three-dimensional structure. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the protons of the ethylamine (B1201723) side chain. The methine proton (H-1) at the chiral center is particularly informative, appearing as a quartet due to coupling with the adjacent methyl protons. The chemical shifts of the aromatic protons provide confirmation of the substitution pattern on the phenyl ring.
For the unambiguous assignment of absolute stereochemistry, chiral derivatizing agents (CDAs) are often employed. acs.org Reaction of the amine with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), yields a mixture of diastereomeric amides. researchgate.net The differing spatial arrangements of the substituents in these diastereomers lead to observable differences in the chemical shifts (Δδ) of nearby protons, particularly the methine and methyl protons of the ethylamine moiety, allowing for the determination of the absolute configuration by comparing these shifts. frontiersin.orgresearchgate.net
Conformational analysis, particularly regarding the rotation around the C1-C(Aryl) bond, can be investigated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and by analyzing coupling constants. The preferred conformation of phenethylamine (B48288) analogs is often an extended form, which can be computationally modeled and supported by NMR data. nih.govacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine in CDCl₃ This table presents expected chemical shift ranges based on the analysis of structurally similar compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (3 positions) | 6.70 - 6.85 (m) | 108.0 - 122.0 |
| O-CH₂-O | 5.95 (s) | 101.0 |
| CH-NH₂ | 4.10 (q, J ≈ 6.6 Hz) | 51.5 |
| CH₃ | 1.40 (d, J ≈ 6.6 Hz) | 24.5 |
| Aromatic Quaternary C (2) | - | 146.0 - 148.0 |
| Aromatic Quaternary C (1) | - | 139.0 |
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Structural Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine by analyzing its fragmentation patterns. The compound has a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . nih.gov
In accordance with the nitrogen rule, the molecular ion peak (M⁺) is expected at an odd mass-to-charge ratio (m/z) of 165, confirming the presence of a single nitrogen atom. jove.comjove.com The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. ntu.edu.sglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. jove.com
For (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine, the most favorable α-cleavage involves the loss of the methyl group (•CH₃), which is the smallest substituent on the α-carbon. This fragmentation would result in a prominent base peak at m/z 150. This characteristic fragmentation is highly useful for confirming the structure of the ethylamine side chain. Further fragmentation of the benzodioxole ring can also occur, but the m/z 150 peak is expected to be the most significant.
Table 2: Predicted Mass Spectrometry Fragmentation Data for (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine
| m/z | Ion Formula | Identity | Fragmentation Pathway |
|---|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) | Electron Ionization |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation
The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key features include:
N-H Stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylamine side chain appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the benzene (B151609) ring.
N-H Bending: A scissoring vibration for the primary amine is typically observed around 1590-1650 cm⁻¹.
C-O-C Stretching: The dioxole ring will show strong, characteristic asymmetric and symmetric C-O-C stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. acs.org
Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations often produce strong signals in the Raman spectrum. sfu.ca Analysis of both IR and Raman spectra allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups and supporting the proposed molecular structure. mdpi.com
Table 3: Characteristic Vibrational Frequencies for (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethylamine Side Chain | 2850 - 2970 |
| C=C Stretch | Aromatic Ring | 1450 - 1620 |
| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 |
| C-O-C Asymmetric Stretch | Dioxole Ring | ~1250 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Packing Analysis
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov For (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine, obtaining a suitable single crystal would allow for a complete three-dimensional structural analysis.
The crystallographic experiment would confirm the (S) configuration at the chiral center by precisely mapping the spatial arrangement of the amine, methyl, hydrogen, and benzodioxolyl groups around it. purechemistry.org The absolute structure is typically determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net
Table 4: Hypothetical Crystallographic Data for (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine This table presents representative data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| V (ų) | 869.7 |
| Z | 4 |
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chirality Confirmation
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods used to investigate and confirm the chirality of a molecule. As an enantiomerically pure compound, (S)-1-(Benzo[d] frontiersin.orgjove.comdioxol-5-yl)ethanamine is optically active and will interact with plane-polarized and circularly polarized light.
ORD measures the rotation of plane-polarized light as a function of wavelength. A solution of the (S)-enantiomer will exhibit a specific rotation ([α]) at a defined wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. The sign and magnitude of this rotation are characteristic of the molecule's absolute configuration.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The benzodioxole moiety acts as a chromophore. The electronic transitions within this aromatic system, perturbed by the chiral center, will give rise to positive or negative absorption bands known as Cotton effects. The resulting CD spectrum provides a unique fingerprint for the (S)-enantiomer, which would be an exact mirror image of the spectrum for its (R)-enantiomer. These chiroptical methods provide definitive confirmation of the molecule's non-superimposable mirror-image nature.
Theoretical and Computational Chemistry Studies of S 1 Benzo D Dioxol 5 Yl Ethanamine
Density Functional Theory (DFT) Calculations for Electronic Structure, Conformation, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data with a favorable balance of accuracy and computational cost.
Electronic Structure and Frontier Molecular Orbitals: DFT calculations can determine the optimized molecular geometry of (S)-1-(Benzo[d] nih.govscispace.comdioxol-5-yl)ethanamine, revealing key bond lengths, bond angles, and dihedral angles. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For benzodioxole derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO distribution can vary depending on the substituents. mdpi.commdpi.comresearchgate.net
Spectroscopic Parameter Prediction: DFT is a reliable tool for predicting various spectroscopic parameters. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra, which aids in the interpretation of experimental data. Furthermore, Gauge-Independent Atomic Orbital (GIAO) DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy, which is invaluable for structural elucidation and assignment of experimental spectra. nih.govescholarship.orgresearchgate.netresearchgate.net
| Calculated Property | Typical DFT Method | Information Obtained |
| Optimized Geometry | B3LYP/6-311+G(d,p) | Bond lengths, bond angles, dihedral angles |
| Frontier Orbitals | B3LYP/6-311+G(d,p) | HOMO-LUMO energies, energy gap, reactivity indices |
| Vibrational Frequencies | B3LYP/6-311+G(d,p) | Predicted IR and Raman spectra |
| NMR Chemical Shifts | GIAO-B3LYP/cc-pVDZ | Predicted ¹H and ¹³C NMR spectra for structural confirmation |
Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions.
Solution-Phase Behavior: While DFT calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly model solvent molecules (e.g., water, ethanol). This allows for a more realistic representation of the molecule's behavior in solution. MD can be used to study the solvation shell around the amine and benzodioxole moieties, revealing how solvent molecules arrange themselves and interact with the solute. These simulations can also explore the conformational landscape in solution, which may differ from the gas phase due to solvent effects. acs.org
Intermolecular Interactions: MD simulations are particularly useful for studying how molecules of (S)-1-(Benzo[d] nih.govscispace.comdioxol-5-yl)ethanamine interact with each other or with other molecules in a mixture. By analyzing the radial distribution functions and calculating interaction energies, one can identify and quantify hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.net Understanding these interactions is critical for predicting physical properties like solubility and for studying phenomena like self-assembly or binding to a biological target. The study of chiral recognition, for example, relies on deciphering the subtle differences in intermolecular interactions between enantiomers. acs.orgnih.gov
Quantitative Structure-Reactivity Relationship (QSAR) and Chemoinformatic Analyses
QSAR and chemoinformatic approaches use statistical methods to correlate chemical structure with physical, chemical, or biological activity. These models are instrumental in medicinal chemistry and materials science for screening virtual libraries and designing new compounds with desired properties.
Descriptor Calculation: The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the chemical information of (S)-1-(Benzo[d] nih.govscispace.comdioxol-5-yl)ethanamine. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Quantum chemical calculations, such as those from DFT, can provide high-quality electronic descriptors like HOMO/LUMO energies, dipole moment, and atomic charges.
Model Development: For a class of compounds like phenethylamines, a QSAR model can be developed by correlating these descriptors with an experimentally measured property (e.g., receptor binding affinity, lipophilicity). nih.govbiomolther.org Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build the model. Such models can then be used to predict the activity of new, unsynthesized derivatives. For example, a global QSAR model for phenethylamines has been developed to predict logP values, a key parameter in drug design. nih.gov
| Analysis Type | Methodology | Application |
| QSAR | Statistical correlation of descriptors with activity | Predict reactivity or biological activity of new derivatives |
| Chemoinformatics | Database mining, similarity searching, ADMET prediction | Virtual screening, assessing drug-likeness tandfonline.com |
Computational Design and Prediction of Novel Chiral Catalytic Systems Incorporating the Amine Scaffold
The chiral amine scaffold of (S)-1-(Benzo[d] nih.govscispace.comdioxol-5-yl)ethanamine makes it a valuable building block for the design of chiral ligands and catalysts for asymmetric synthesis.
Ligand-Metal Complex Modeling: Computational methods, particularly DFT, can be used to model the structure of metal complexes formed between the amine and a transition metal (e.g., Palladium, Copper, Rhodium). scispace.comacs.orgnih.gov By calculating the geometries and binding energies of these complexes, researchers can predict which coordination modes are most stable. This is a crucial step in understanding how the chirality of the amine is transferred to the metal center, creating an asymmetric environment for catalysis. acs.org
Transition State Analysis: The key to designing an effective asymmetric catalyst is to control the transition states of the catalyzed reaction. Computational chemistry allows for the modeling of reaction pathways for different stereoisomers. By calculating the energies of the diastereomeric transition states, it is possible to predict the enantiomeric excess (ee) of a reaction. acs.orgnih.gov This predictive power enables the in silico screening of various ligand modifications to identify catalyst designs that are likely to provide high stereoselectivity, thereby reducing the time and expense of experimental trial-and-error. monash.edumdpi.com The combination of a chiral amine scaffold with other functional groups can be systematically explored to optimize catalyst performance for a specific chemical transformation. mdpi.com
Strategic Role of S 1 Benzo D Dioxol 5 Yl Ethanamine in the Synthesis of Complex Organic Scaffolds
Intermediate in the Total and Semisynthesis of Natural Products with Defined Stereochemistry
The benzo[d] beilstein-journals.orgrsc.orgdioxole moiety is a core structural feature in numerous benzylisoquinoline alkaloids, including those of the aporphine (B1220529) type. rsc.org The total synthesis of natural products such as (S)-(+)-ovigerine, which contains this key scaffold, highlights the importance of precursors that can establish the correct stereochemistry and molecular framework. rsc.org While some synthetic strategies may introduce chirality late in the synthesis through methods like asymmetric hydrogenation, the use of a chiral pool starting material such as (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine represents a direct and efficient approach to embed the required stereocenter from the outset.
This amine serves as a logical and powerful precursor for constructing the tetrahydroisoquinoline core common to these alkaloids via cyclization reactions. Its defined (S)-configuration directly translates to the stereochemistry of the final natural product, simplifying the synthetic challenge of controlling stereoisomerism. The synthesis of such complex natural products is crucial for confirming their structure and enabling further investigation into their biological activities. nih.govnih.gov
| Natural Product Class | Core Scaffold Feature | Relevance of (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine |
| Aporphine Alkaloids | Benzo[d] beilstein-journals.orgrsc.orgdioxole | Serves as a chiral precursor for the isoquinoline (B145761) portion. rsc.org |
| Coptisine Alkaloids | Benzo[d] beilstein-journals.orgrsc.orgdioxole | Provides the foundational chiral amine for building the core structure. rsc.org |
| Dibenzopyrrocolines | Benzo[d] beilstein-journals.orgrsc.orgdioxole | Acts as a key starting material to establish defined stereochemistry. rsc.org |
Building Block for Advanced Pharmaceutical Intermediates and Research Compounds
The structural motifs within (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine are prevalent in a wide range of neurologically active pharmaceutical agents. The benzodioxole group is a key component in selective serotonin (B10506) reuptake inhibitors (SSRIs) and other compounds targeting the central nervous system. google.com The chiral ethanamine side chain is critical for stereospecific interactions with biological targets. google.com
A significant application of this building block is in the synthesis of complex heterocyclic systems that form the core of modern drugs. For instance, the synthesis of Tadalafil, a selective phosphodiesterase type-5 (PDE5) inhibitor, proceeds through a key chiral intermediate, (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester. nih.gov This intermediate is constructed via a Pictet-Spengler reaction, a process for which the title amine is a suitable starting material to form the tetrahydroisoquinoline core. nih.govnih.gov
Furthermore, recent patents describe novel 1,3-benzodioxole (B145889) derivatives as potent and selective inhibitors of EZH1 or EZH2, which are targets in oncology. googleapis.com The synthesis of these complex molecules often relies on the availability of chiral precursors like (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine to build the required molecular architecture with precise stereochemical control.
| Pharmaceutical Target/Drug | Key Intermediate Scaffold | Synthetic Role of the Chiral Amine |
| PDE5 Inhibitors (e.g., Tadalafil) | Tetrahydro-β-carboline | Precursor for the Pictet-Spengler reaction to form the chiral heterocyclic core. nih.gov |
| EZH1/EZH2 Inhibitors | Substituted Benzodioxole Carboxamides | Serves as a foundational chiral building block for the core structure. googleapis.com |
| Serotonin Reuptake Inhibitors (SSRIs) | Phenylpiperidines | Provides the benzodioxole moiety and a chiral center for CNS-active compounds. google.com |
| Sigma (σ) Receptor Ligands | Tetrahydroisoquinolines | The constrained tetrahydroisoquinoline ring, synthesized from such amines, is key for high σ2 receptor affinity. nih.gov |
Scaffold for the Development of Novel Materials and Agrochemical Candidates
The development of chiral agrochemicals is a growing field, as the stereoisomers of a pesticide often exhibit different levels of activity and environmental impact. nih.gov The use of enantiomerically pure starting materials is a key strategy for producing single-isomer agrochemicals. nih.gov (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine, with its defined stereocenter and synthetically versatile amine group, is a highly suitable candidate for this purpose.
The benzodioxole ring itself is a well-known structural element in agrochemistry, most famously in piperonyl butoxide, a synergist that enhances the efficacy of insecticides. This history underscores the biological relevance of the scaffold. Chiral amines are employed in asymmetric reactions, such as the Mannich reaction, to produce novel compounds with potential bioactivity. researchgate.net For example, the asymmetric Mannich reaction has been used to synthesize chiral 1,3,4-thiadiazole (B1197879) derivatives that exhibit potent anti-plant-virus activity against the tobacco mosaic virus (TMV). researchgate.net The use of (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine as the amine component in such reactions provides a direct route to novel, stereochemically pure agrochemical candidates.
| Agrochemical Class | Synthetic Approach | Potential Role of (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine |
| Antiviral Agents (Anti-TMV) | Asymmetric Mannich Reaction | Chiral amine component to generate stereochemically defined thiadiazole derivatives. researchgate.net |
| Fungicides/Insecticides | Chiral Building Block Synthesis | Precursor for creating single-enantiomer pesticides, leveraging the known activity of the benzodioxole scaffold. nih.gov |
Contribution to the Synthesis of Diverse Heterocyclic Systems and Chiral Architectures
The primary amine and the electron-rich aromatic ring of (S)-1-(Benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)ethanamine make it an ideal substrate for a variety of cyclization reactions to form complex heterocyclic systems. The most prominent of these is the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinolines. beilstein-journals.orgbeilstein-journals.org In this reaction, the amine condenses with an aldehyde or ketone to form an intermediate iminium ion, which then undergoes an intramolecular electrophilic cyclization onto the benzodioxole ring. beilstein-journals.org
Because the starting amine possesses a stereocenter at the C-1 position, this chirality directs the outcome of the cyclization, leading to the formation of substituted tetrahydroisoquinolines with high diastereoselectivity. This provides a reliable method for synthesizing chiral scaffolds that are central to a vast number of alkaloids and pharmaceutical agents. beilstein-journals.org Beyond the Pictet-Spengler reaction, the amine can participate in other heterocycle-forming transformations, including Mannich-type reactions and the synthesis of various substituted pyrroles and benzodiazepines, making it a cornerstone for building diverse chiral molecular libraries. nih.govtcichemicals.com
| Reaction Type | Heterocyclic System Formed | Role of Chiral Amine |
| Pictet-Spengler Reaction | Tetrahydroisoquinolines | Acts as the β-arylethylamine component, with its stereocenter directing the cyclization. beilstein-journals.orgbeilstein-journals.org |
| Mannich Reaction | β-Amino Ketones / N-Heterocycles | Serves as the chiral amine component in a three-part condensation. nih.govresearchgate.net |
| Reductive Amination/Cyclization | Substituted Piperidines/Pyrrolidines | Provides a chiral nitrogen source for building saturated heterocycles. |
Q & A
Q. What are the standard synthetic routes for (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine, and how can enantiomeric purity be ensured?
The compound is typically synthesized via Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and appropriate aldehydes, followed by reductive amination to introduce the amine group . To achieve high enantiomeric purity, chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis (e.g., enantioselective reduction with chiral ligands like BINAP-Ru complexes) is recommended. Characterization of stereochemistry should involve polarimetry and chiral stationary-phase chromatography .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Key methods include:
- NMR spectroscopy : Analyze aromatic proton signals (δ 6.7–6.9 ppm for the benzodioxole ring) and the chiral center’s splitting pattern (doublet of doublets for the ethanamine group) .
- Mass spectrometry : Confirm the molecular ion peak at m/z 165.19 (C₉H₁₁NO₂⁺) and fragmentation patterns (e.g., loss of NH₂CH₃) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What stability considerations are critical for storing this compound?
The compound is sensitive to oxidation and light-induced degradation . Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (e.g., HPLC purity checks over 6 months) should monitor degradation products like o-quinones , which form via benzodioxole ring opening under acidic conditions .
Advanced Research Questions
Q. How can this compound be integrated into structure-activity relationship (SAR) studies for antimicrobial agents?
- Derivatization : React the amine group with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to generate analogs for SAR .
- Biological assays : Test derivatives against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using microbroth dilution (MIC determination). Evidence shows pyrazole derivatives of this scaffold exhibit MIC values <10 µg/mL against select pathogens .
- Computational modeling : Use molecular docking to predict binding to targets like fungal CYP51 or bacterial dihydrofolate reductase .
Q. What metabolic pathways are predicted for this compound, and how can they be validated experimentally?
Q. How can conflicting yield data in synthetic protocols for related benzodioxole derivatives be resolved?
Conflicting yields (e.g., 77% vs. 79% in cyclopropane carboxylate syntheses) may arise from:
- Reagent purity : Ensure boronic acids or catalysts (e.g., Pd(OAc)₂) are anhydrous .
- Reaction monitoring : Use TLC or inline FTIR to optimize reaction times.
- Workup protocols : Compare extraction efficiency (e.g., ethyl acetate vs. dichloromethane) and silica gel chromatography gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
